molecular formula C17H13N5O5S B2857586 ethyl 3-{[2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]methyl}-1,2,4-oxadiazole-5-carboxylate CAS No. 1396868-18-0

ethyl 3-{[2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]methyl}-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B2857586
CAS No.: 1396868-18-0
M. Wt: 399.38
InChI Key: HSYVWGKCIDARQR-UHFFFAOYSA-N
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Description

Ethyl 3-{[2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]methyl}-1,2,4-oxadiazole-5-carboxylate is a useful research compound. Its molecular formula is C17H13N5O5S and its molecular weight is 399.38. The purity is usually 95%.
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Scientific Research Applications

Synthetic Routes and Derivatives : The scientific interest in ethyl 3-{[2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]methyl}-1,2,4-oxadiazole-5-carboxylate and related compounds largely revolves around their synthesis and potential applications in developing new chemical entities. Notably, researchers have synthesized a range of substituted pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines and fused thiazolo derivatives. These compounds have been derived from diethyl 2-isothiocyanato-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6-dicarboxylate, showcasing the versatility of thieno[2,3-d]pyrimidine scaffolds in medicinal chemistry and organic synthesis (Ahmed, 2003). Similar pathways have led to the creation of ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate derivatives, highlighting the chemical reactivity of these compounds in selective cyclocondensation reactions to produce pyrazolo[3,4-b]pyridines, further demonstrating their utility in synthetic organic chemistry (Lebedˈ et al., 2012).

Heterocyclic Chemistry Innovations : The development of new heterocyclic systems is a significant area of research. Ethyl 2-methyl-2,3-butadienoate, for example, has been utilized in [4 + 2] annulation reactions with N-tosylimines, catalyzed by organic phosphines. This process generates ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, highlighting innovative approaches to creating functionalized tetrahydropyridines with potential applications in drug discovery and development (Zhu et al., 2003).

Advanced Heterocyclic Derivatives : The exploration of heterocyclic chemistry extends to the synthesis of complex molecules such as pyrazolo[3,4-b]pyridine products. These molecules are synthesized through condensation reactions involving pyrazole-5-amine derivatives and activated carbonyl groups, illustrating the diversity of synthetic strategies employed in the creation of N-fused heterocycles (Ghaedi et al., 2015).

Properties

IUPAC Name

ethyl 3-[[2-oxo-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]methyl]-1,2,4-oxadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O5S/c1-2-25-17(24)16-18-12(20-27-16)8-22-7-10(3-4-13(22)23)15-19-14(21-26-15)11-5-6-28-9-11/h3-7,9H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYVWGKCIDARQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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